molecular formula C19H18N2O4S2 B2851661 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)propanoic acid CAS No. 931733-92-5

2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)propanoic acid

Cat. No. B2851661
CAS RN: 931733-92-5
M. Wt: 402.48
InChI Key: ZIPCOMALHKMNIL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole derivatives involves various methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Antimicrobial Potential

Imidazole derivatives, including our compound of interest, have shown promising antimicrobial properties . They are effective against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. This is particularly important in the era of increasing antibiotic resistance .

Anti-inflammatory Applications

The imidazole ring is a common feature in many anti-inflammatory drugs. The compound’s ability to modulate inflammatory pathways can be harnessed to develop new treatments for conditions like arthritis, asthma, and allergic reactions .

Antitumor Activity

Research has indicated that imidazole-containing compounds can play a role in cancer therapy. They can act as inhibitors of cell proliferation and induce apoptosis in tumor cells, offering a pathway for the development of novel anticancer drugs .

Antidiabetic Effects

Some imidazole derivatives have been found to exhibit antidiabetic activity, suggesting potential applications in managing diabetes. They may work by influencing insulin signaling pathways or by protecting pancreatic beta cells .

Antioxidant Properties

Imidazole compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property can be useful in preventing or treating diseases associated with oxidative damage, such as neurodegenerative disorders .

Antiviral and Antiparasitic Uses

The structural flexibility of imidazole allows for the creation of compounds that can interfere with the life cycle of various viruses and parasites. This makes our compound a candidate for the development of treatments for viral infections and parasitic diseases like malaria .

Chemical Synthesis and Catalysis

Imidazole derivatives are also valuable in synthetic chemistry as intermediates and catalysts. They can facilitate a variety of chemical reactions, contributing to the synthesis of complex organic molecules .

Material Science

Due to their stability and electronic properties, imidazole derivatives can be used in material science, particularly in the development of new polymers and electronic materials .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, there is a need for the development of a new drug that overcomes the AMR problems .

properties

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-12-8-10-15(11-9-12)27(24,25)18-17(26-13(2)19(22)23)20-16(21-18)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPCOMALHKMNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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